Xantphos

概要

説明

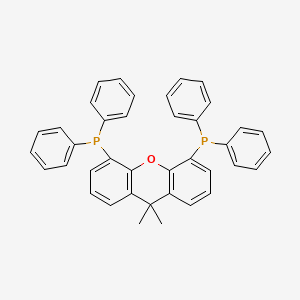

Xantphos, also known as (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphane), is an organophosphorus compound derived from the heterocycle xanthene. It is widely recognized for its role as a bidentate diphosphine ligand with a particularly wide bite angle of 108°. This unique structural feature makes this compound highly effective in various catalytic applications, particularly in the hydroformylation of alkenes .

準備方法

Xantphos is typically synthesized through a double directed lithiation of 9,9-dimethylxanthene using sec-butyllithium, followed by treatment with chlorodiphenylphosphine . The reaction conditions involve low temperatures to ensure the stability of the intermediates and the final product. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反応の分析

Xantphos undergoes a variety of chemical reactions, primarily due to its role as a ligand in metal-catalyzed processes. Some of the key reactions include:

Cross-Coupling Reactions: This compound-ligated palladium complexes are highly effective in C–N, C–S, and C–C cross-coupling reactions.

Hydroformylation: This compound is used in rhodium-catalyzed hydroformylation of alkenes, leading to the formation of aldehydes.

Cycloaddition Reactions: This compound nickel π-complexes are competent in cycloaddition reactions.

Common reagents used in these reactions include palladium, rhodium, and nickel complexes, often in the presence of various solvents and under specific temperature and pressure conditions. The major products formed from these reactions are typically aldehydes, coupled products, and cycloadducts.

科学的研究の応用

Xantphos has a wide range of applications in scientific research, particularly in the fields of chemistry and catalysis. Some notable applications include:

Homogeneous Catalysis: This compound is extensively used as a ligand in homogeneous catalysis, facilitating reactions such as hydroformylation, alkoxycarbonylation, and cross-coupling reactions.

CO2 Hydrogenation: This compound-based macroligands have been employed in the catalytic hydrogenation of carbon dioxide to formic acid, showcasing its potential in sustainable chemistry.

Material Science: This compound derivatives are used in the development of porous organic polymers and other advanced materials.

作用機序

The mechanism by which Xantphos exerts its effects is primarily through its role as a ligand in metal-catalyzed reactions. The wide bite angle of this compound allows for the formation of stable metal-ligand complexes, which are crucial for catalytic activity. In hydroformylation reactions, for example, this compound facilitates the coordination of the metal center to the substrate, promoting the formation of the desired product .

類似化合物との比較

Xantphos is often compared with other bidentate diphosphine ligands such as spanphos and DPEphos. While spanphos has a greater bite angle, this compound is unique in its ability to form both cis and trans adducts with platinum(II) chloride, classifying it as a trans-spanning ligand . Other similar compounds include:

Spanphos: Known for its even wider bite angle.

DPEphos: Structurally related but with different catalytic properties.

Nithis compound: A deprotonatable ligand used in room-temperature palladium-catalyzed cross-couplings.

This compound stands out due to its versatility and effectiveness in a wide range of catalytic applications, making it a valuable compound in both academic and industrial research.

生物活性

Xantphos, a bidentate phosphine ligand, is recognized for its significant role in catalysis and biological activity. This article explores the biological implications of this compound, focusing on its mechanisms, applications, and case studies that highlight its effectiveness in various chemical reactions.

Overview of this compound

This compound, also known as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene, is a versatile ligand used primarily in palladium-catalyzed reactions. Its unique structure allows it to stabilize metal centers, facilitating various catalytic processes. The ligand's biological activity is increasingly being studied for its potential therapeutic applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to form stable complexes with metal catalysts, which in turn influence biological pathways. Some key mechanisms include:

- Catalytic Activity : this compound enhances the efficiency of palladium complexes in carbonylation reactions, which are crucial for synthesizing biologically active compounds .

- Metal Coordination : The ligand's ability to coordinate with metals like palladium and rhodium allows it to participate in various organic transformations that can lead to biologically relevant products .

- Electrophilic Activation : this compound can activate electrophiles through its coordination with metal centers, making it essential in processes like allylic alkylation .

Case Study 1: Allylic Alkylation

A study investigated the role of this compound in the allylic alkylation of α-amino esters. The research demonstrated that the presence of this compound significantly increased the yield of α-quaternary α-amino esters by stabilizing the dirhodium complex involved in the reaction. Without this compound, the reaction stalled at an intermediate stage .

Case Study 2: Carbonylation Reactions

Research highlighted that the [PdCl2(this compound)] complex exhibited high catalytic activity for the methoxycarbonylation of iodobenzene. The optimized conditions led to turnover frequencies (TOFs) exceeding 300,000 h, showcasing this compound's effectiveness in facilitating carbonylation reactions at low concentrations .

Data Table: Comparison of Catalytic Activities

| Reaction Type | Catalyst Used | TOF (h) | Yield (%) |

|---|---|---|---|

| Allylic Alkylation | Rh/Xantphos | - | High |

| Methoxycarbonylation | PdCl2(this compound) | >300,000 | High |

| Coupling Reactions | Pd/Xantphos | - | Moderate |

Q & A

Basic Research Questions

Q. What structural features make Xantphos effective in transition metal catalysis?

this compound features a rigid xanthene backbone with two diphenylphosphine groups, creating a wide natural bite angle (~108°). This geometry stabilizes metal centers (e.g., Pd, Ru, Ni) by reducing steric strain during catalytic cycles, while the electron-rich phosphine groups enhance oxidative addition and transmetalation steps. The backbone’s rigidity also prevents ligand dissociation, maintaining catalytic integrity under harsh conditions .

Q. What are the historical milestones and key catalytic applications of this compound?

this compound was first synthesized in 1986 by Denis P. Curran and gained prominence in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations). Its broad applicability extends to Ru-catalyzed alcohol amination and Ni-mediated alkyne cycloadditions. These reactions benefit from this compound’s ability to stabilize low-coordinate metal intermediates, enabling high turnover numbers (TONs) and chemoselectivity .

Q. How does this compound compare to other bidentate phosphine ligands in cross-coupling reactions?

this compound outperforms monodentate ligands (e.g., PPh₃) and narrower bite-angle ligands (e.g., DPPF) in reactions requiring steric and electronic stabilization. For example, in Pd-catalyzed C–N coupling, this compound’s wide bite angle accelerates reductive elimination by 10–100× compared to BINAP, as shown in kinetic studies using ³¹P NMR and reaction calorimetry .

Advanced Research Questions

Q. How does this compound exhibit fluxional behavior in Ru-catalyzed systems?

In RuHCl(CO)(PPh₃)(this compound) complexes, VT-NMR studies reveal temperature-dependent fluxionality of the xanthene backbone. The energy barrier for conformational "flipping" is ~55.8 kJ/mol (ΔS ≈ -46.1 J/mol·K), indicating minimal entropy change and no ligand dissociation. This dynamic behavior enables adaptive coordination during catalytic alcohol amination, as demonstrated by crystallographic and kinetic data .

Q. Why does excess this compound suppress activity in Pd-catalyzed C–N bond formation?

At high ligand-to-Pd ratios (>1.5:1), this compound forms the bis-ligated Pd(this compound)₂ species, which exhibits low catalytic activity due to slow dissociation kinetics (koff ~10⁻⁴ s⁻¹). This inertness was confirmed via magnetometry transfer experiments and comparative studies with soluble analogs (e.g., 4,7-di-tert-butyl this compound). The equilibrium between active (this compound)Pd⁰ and inactive Pd(this compound)₂ governs reaction rates .

Q. What role does this compound play in binuclear Pd(I) catalysis for hydroformylation?

In Pd(I)–Pd(I) systems, this compound facilitates a binuclear rate-limiting step involving Pd-acyl and Pd-hydride intermediates. Job plot analyses (molar ratio studies) and kinetic isotope effects (KIE = 2.1) confirm a 2:1 Pd:this compound stoichiometry in the active species. Excess iodide (2–4 eq.) optimizes activity by stabilizing the Pd-hydride intermediate, while deviations reduce turnover frequencies by >50% .

Q. How can this compound derivatives enable mechanistic tracking via mass spectrometry?

Disulfonated this compound (dianionic) serves as a charged tag for real-time ESI-MS analysis. This modification allows detection of transient intermediates (e.g., Cu–this compound adducts) and metal-transfer events (e.g., Cu→Pd) in cross-coupling reactions. The method has quantified ligand exchange rates (kex ~10³ M⁻¹s⁻¹) and identified off-cycle species in Ni-catalyzed systems .

Q. What computational insights explain this compound’s regioselectivity in hydroformylation?

ONIOM hybrid calculations show that this compound’s wide bite angle in Rh complexes promotes diequatorial coordination of CO ligands, favoring linear aldehyde formation (n:iso = 42:1). Transition-state modeling aligns with experimental regioselectivity (n-nonanal:iso-nonanal = 52:1) but underestimates activation barriers by ~5 kcal/mol, highlighting challenges in modeling π-backbonding effects .

特性

IUPAC Name |

(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H32OP2/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNIUSPIQKWYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H32OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348350 | |

| Record name | Xantphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161265-03-8 | |

| Record name | 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161265-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xantphos | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161265038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xantphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphine, 1,1'-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANTPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NMU72MOG9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。